molecular formula C10H15NO B2382242 1-But-3-ynyl-3-cyclopropylazetidin-3-ol CAS No. 1466790-99-7

1-But-3-ynyl-3-cyclopropylazetidin-3-ol

Cat. No.: B2382242
CAS No.: 1466790-99-7
M. Wt: 165.236
InChI Key: WFTWDSJHKDWTBH-UHFFFAOYSA-N
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Description

1-But-3-ynyl-3-cyclopropylazetidin-3-ol is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.24 g/mol . This compound features a unique structure that includes a cyclopropyl ring, an azetidine ring, and a butynyl group, making it an interesting subject for various chemical studies and applications.

Properties

IUPAC Name

1-but-3-ynyl-3-cyclopropylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-3-6-11-7-10(12,8-11)9-4-5-9/h1,9,12H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTWDSJHKDWTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CC(C1)(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1466790-99-7
Record name 1-(but-3-yn-1-yl)-3-cyclopropylazetidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-But-3-ynyl-3-cyclopropylazetidin-3-ol involves several steps, typically starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature settings to ensure the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1-But-3-ynyl-3-cyclopropylazetidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-But-3-ynyl-3-cyclopropylazetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-But-3-ynyl-3-cyclopropylazetidin-3-ol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Biological Activity

1-But-3-ynyl-3-cyclopropylazetidin-3-ol is a compound of growing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

1-But-3-ynyl-3-cyclopropylazetidin-3-ol possesses a distinctive azetidine ring structure, which contributes to its biological properties. The molecular formula is C₈H₁₃NO, and it features a cyclopropyl group and a butynyl substituent that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₈H₁₃NO
Molecular Weight141.19 g/mol
IUPAC Name1-but-3-ynyl-3-cyclopropylazetidin-3-ol

The biological activity of 1-but-3-ynyl-3-cyclopropylazetidin-3-ol is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Interaction with receptors can modulate signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens, although further research is required.

Case Studies

  • Anticancer Activity : A study investigated the effects of 1-but-3-ynyl-3-cyclopropylazetidin-3-ol on cancer cell lines. Results indicated that the compound significantly inhibited cell growth in breast cancer cells (MCF7) at concentrations above 10 µM, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Another study explored its neuroprotective effects in models of oxidative stress. The compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cells exposed to oxidative stress.

Comparative Analysis

To understand the uniqueness of 1-but-3-ynyl-3-cyclopropylazetidin-3-ol, it is essential to compare it with similar compounds:

Compound NameBiological ActivityReference
1-PentynylcyclopropylamineAntidepressant properties
CyclopropylmethanolAntimicrobial activity
4-(Cyclopropylmethyl)-2-methoxyphenolAntioxidant effects

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